molecular formula C9H10N2O B3086374 Indoline-6-carboxamide CAS No. 1158761-65-9

Indoline-6-carboxamide

Cat. No.: B3086374
CAS No.: 1158761-65-9
M. Wt: 162.19 g/mol
InChI Key: MCZOAPSTTZIFQS-UHFFFAOYSA-N
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Description

Indoline-6-carboxamide is a derivative of indole, a heterocyclic compound that is widely recognized for its biological and pharmacological activities. Indole derivatives are known for their diverse applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline-6-carboxamide typically involves the conversion of indole-6-carboxylic acid to its corresponding carboxamide. One common method involves the use of oxazolidinone derivatives as amine agents, with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and THF (tetrahydrofuran) as solvents . Another method involves the activation of the carbonyl group of indole-6-carboxylic acid using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and subsequent conversion to carboxamide using corresponding amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Indoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Indoline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • Indoline-2-carboxamide

Uniqueness

Indoline-6-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Compared to indole-2-carboxamide and indole-3-carboxamide, this compound exhibits different inhibitory properties and interactions with biological targets .

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZOAPSTTZIFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158761-65-9
Record name 2,3-Dihydro-1H-indole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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